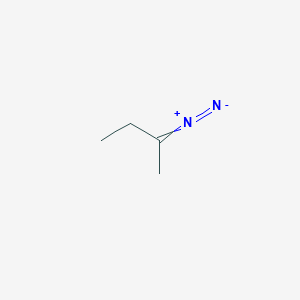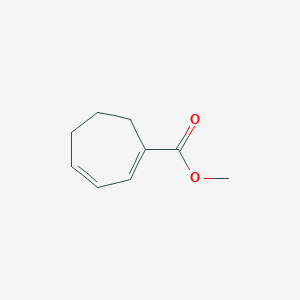
Methyl cyclohepta-1,3-diene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl cyclohepta-1,3-diene-1-carboxylate is an organic compound characterized by a seven-membered ring with two conjugated double bonds and a carboxylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl cyclohepta-1,3-diene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of cyclohepta-1,3-diene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction conditions ensures high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl cyclohepta-1,3-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohepta-1,3-diene-1-carboxylic acid or ketones.
Reduction: Formation of methyl cycloheptane-1-carboxylate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl cyclohepta-1,3-diene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl cyclohepta-1,3-diene-1-carboxylate involves its interaction with molecular targets through its conjugated double bonds and ester group. These interactions can lead to various biochemical and physiological effects, depending on the specific pathways involved. The compound’s reactivity and binding affinity to different targets make it a versatile molecule in research and development.
Comparación Con Compuestos Similares
Similar Compounds
Cycloheptadiene: A parent compound with similar structural features but lacking the ester group.
Methyl cyclohex-3-ene-1-carboxylate: A six-membered ring analog with similar functional groups.
Methyl cyclopent-3-ene-1-carboxylate: A five-membered ring analog with similar functional groups.
Uniqueness
Methyl cyclohepta-1,3-diene-1-carboxylate is unique due to its seven-membered ring structure with conjugated double bonds and an ester group
Propiedades
Número CAS |
65093-79-0 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
methyl cyclohepta-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-11-9(10)8-6-4-2-3-5-7-8/h2,4,6H,3,5,7H2,1H3 |
Clave InChI |
FBMNCXOPHZSKMQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


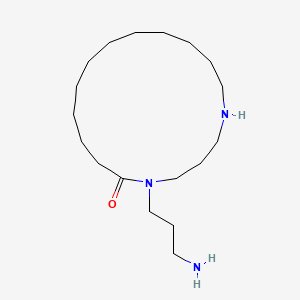
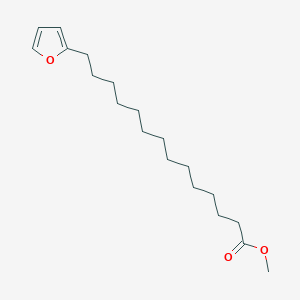
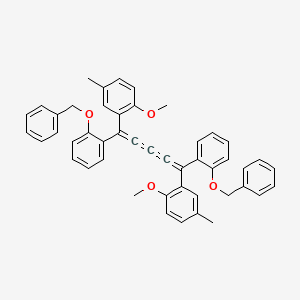
![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)

![6,6'-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran)](/img/structure/B14486319.png)
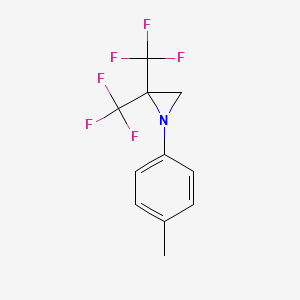
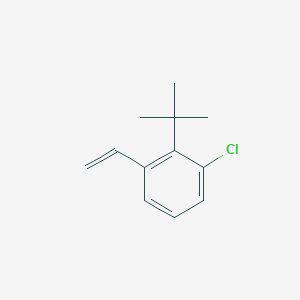
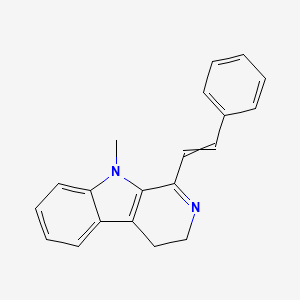
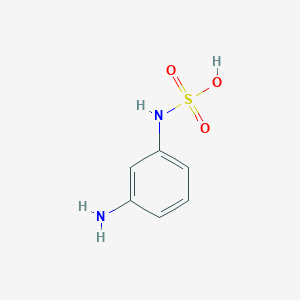

![1,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14486344.png)

